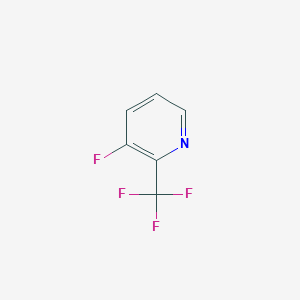

3-Fluoro-2-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNWCFXTGANWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632879 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886510-21-0 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-2-(trifluoromethyl)pyridine CAS number 886510-21-0

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)pyridine (CAS: 886510-21-0)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 886510-21-0, a critical building block for the pharmaceutical and agrochemical industries. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine scaffold imparts unique physicochemical properties that are highly sought after in modern drug design and crop protection science. This document delves into the compound's properties, outlines plausible synthetic strategies, analyzes its characteristic reactivity profile, and explores its applications. The content is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and a robust technical foundation for utilizing this versatile fluorinated heterocycle.

Introduction: The Ascendancy of Fluorinated Pyridines

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal and agrochemical design.[1][2] Fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can profoundly alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity for biological targets.[3][4] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly impact the electronic character of an aromatic system.[1]

Pyridine rings are ubiquitous scaffolds in pharmaceuticals and agrochemicals.[5][6] The combination of these two motifs in trifluoromethylpyridine (TFMP) derivatives has led to the development of numerous successful commercial products.[1][6] this compound is a distinct isomer within this class, offering a specific substitution pattern that presents unique opportunities for derivatization and molecular design. Its structure positions two potent electron-withdrawing groups adjacent to the nitrogen atom, creating a highly electron-deficient ring system with a distinct reactivity profile that is invaluable for the synthesis of complex molecular targets.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties and safety requirements is paramount for its effective and safe utilization in a laboratory or industrial setting.

Key Physicochemical Data

The essential properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886510-21-0 | [7] |

| Molecular Formula | C₆H₃F₄N | [7] |

| Molecular Weight | 165.09 g/mol | |

| Form | Liquid | |

| Density | 1.384 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.409 | |

| Flash Point | 47.8 °C (118.0 °F) | |

| MDL Number | MFCD08437598 |

Safety and Handling Information

This compound is classified as hazardous and requires careful handling in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

| Hazard Classification | Code(s) |

| Signal Word | Danger |

| GHS Hazard Statements | H226, H301, H315, H319, H335 |

| Description | Flammable liquid and vapor. Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Storage Class | 3 (Flammable liquids) |

Data sourced from Sigma-Aldrich.[8]

Synthesis and Mechanistic Considerations

The synthesis of multi-substituted trifluoromethylpyridines can be approached through several strategic routes. The two most common industrial methods involve either the construction of the pyridine ring from a trifluoromethyl-containing building block or the introduction of the CF₃ group onto a pre-existing pyridine ring, often via a trichloromethyl precursor.[1]

A plausible laboratory-scale synthesis for this compound could involve a multi-step sequence starting from a readily available picoline derivative, leveraging halogenation and halogen exchange (Halex) reactions.

Caption: Plausible synthetic workflow for this compound.

Exemplary Protocol: Step 3 - Nucleophilic Fluorination

This protocol describes the final fluorination step, a critical transformation that leverages the electron-deficient nature of the intermediate to facilitate nucleophilic aromatic substitution (SNAr).

Disclaimer: This is a representative, theoretical protocol. All laboratory work should be conducted with a full risk assessment and appropriate safety measures.

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a thermocouple for temperature monitoring.

-

Reagent Charging: The flask is charged with anhydrous potassium fluoride (KF, 3.0 equivalents), a phase-transfer catalyst such as tetrabutylammonium chloride (0.1 equivalents), and a high-boiling point polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide).

-

Initiation: The mixture is heated to 150-180 °C with vigorous stirring to create a fine slurry of the fluoride salt.

-

Substrate Addition: 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equivalent) is added dropwise to the heated mixture over 30 minutes. The causality here is critical: the electron-withdrawing trifluoromethyl group and the pyridine nitrogen activate the C2-position, making the displacement of the chloride by fluoride kinetically favorable.

-

Reaction Monitoring: The reaction is maintained at temperature and monitored for completion (typically 8-24 hours) by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The solution is washed several times with water to remove the inorganic salts and the polar solvent.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified via fractional vacuum distillation to yield this compound as a clear liquid. The self-validating nature of this protocol lies in the clear separation of the product from starting material and byproducts, verifiable by GC-MS and NMR analysis.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The unique electronic environment of each nucleus in this compound gives rise to a distinct and predictable spectral signature.

Caption: Key structural features and their expected NMR correlations.

Predicted Spectral Data

| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings (J, Hz) |

| ¹H NMR | H-4 | 7.8 - 8.0 | dd | ³J(H-H), ⁴J(H-F) |

| H-5 | 7.4 - 7.6 | m | ³J(H-H) | |

| H-6 | 8.4 - 8.6 | d | ³J(H-H) | |

| ¹³C NMR | C-2 | 145 - 150 (q) | qd | ¹J(C-F), ²J(C-F) |

| C-3 | 155 - 160 (d) | d | ¹J(C-F) | |

| C-4 | 125 - 130 (d) | d | ²J(C-F) | |

| C-5 | 122 - 125 | s | - | |

| C-6 | 140 - 145 (d) | d | ⁴J(C-F) | |

| CF₃ | 120 - 125 (q) | q | ¹J(C-F) | |

| ¹⁹F NMR | F-3 | -120 to -130 | m | ⁴J(F-F), J(F-H) |

| CF₃ | -65 to -70 | d | ⁴J(F-F) |

Note: Predicted values are estimates based on analogous structures and established principles of NMR spectroscopy. Actual experimental values may vary.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its engineered reactivity. The combined electron-withdrawing effects of the C3-fluoro substituent, the C2-trifluoromethyl group, and the pyridine nitrogen atom render the ring highly electron-deficient (π-deficient).

This electronic profile dictates its reactivity:

-

Deactivated for Electrophilic Aromatic Substitution (SEAr): Reactions like nitration or Friedel-Crafts are generally unfavorable.

-

Activated for Nucleophilic Aromatic Substitution (SNAr): The positions para (C6) and ortho (C4) to the nitrogen and influenced by the activating groups are highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols). This is the primary mode of synthetic utility for this building block.

-

Acidity of Ring Protons: The electron deficiency increases the acidity of the remaining ring protons, facilitating directed ortho-metalation (DoM) or deprotonation, particularly at the C4 position if a suitable directing group is present or under strong base conditions.

Caption: Reactivity map illustrating primary synthetic transformations.

Applications in Medicinal and Agrochemical Chemistry

While specific drugs containing the exact this compound scaffold are not prominently cited, numerous approved products utilize closely related 2-(trifluoromethyl)pyridine and 3-fluoropyridine cores. These examples authoritatively ground the value proposition of this building block.

-

Improving Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating fluorine at a metabolically labile position can increase a drug's half-life and bioavailability.[4][9]

-

Modulating pKa: The strong electron-withdrawing nature of the F and CF₃ groups lowers the pKa of the pyridine nitrogen. This modification can be crucial for optimizing a drug's solubility, cell permeability, and interaction with its target protein by altering its ionization state at physiological pH.

-

Enhancing Binding Affinity: The fluorine atom can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby increasing the potency of the drug candidate.[4]

For example, the FDA-approved NNRTI drug Doravirine incorporates a 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine fragment, demonstrating the clinical relevance of this substitution pattern in complex drug molecules.[3][4] In agrochemicals, compounds like Fluazifop-butyl and Flazasulfuron highlight the efficacy of the trifluoromethylpyridine motif in creating potent and selective herbicides.[1]

Caption: Impact of fluorination on drug properties.

Conclusion

This compound (CAS 886510-21-0) is more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences. Its carefully arranged substituents create a highly activated, electronically distinct heterocyclic core. This guide has detailed its physical and safety properties, provided a framework for its synthesis and characterization, and analyzed the logic of its reactivity. For researchers in drug discovery and agrochemical development, this building block offers a reliable and powerful entry point for accessing novel chemical space, with the potential to systematically enhance the metabolic stability, potency, and overall viability of new chemical entities.

References

-

Synthesis of Some Fluorinated Pyridines Using Tetrabutylammonium Fluoride. Taylor & Francis Online. [Link]

-

Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. ACS Publications. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

-

Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. [Link]

-

New method for introducing fluorinated components into molecules. Universität Münster. [Link]

-

Catalytic Applications of Trifluoromethyl Pyridine Derivatives: A Research Focus. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N. PubChem. [Link]

-

Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. calpaclab.com [calpaclab.com]

- 8. 886510-21-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

physicochemical properties of 3-Fluoro-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-(trifluoromethyl)pyridine

Abstract: This technical guide provides a comprehensive overview of the , a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic characteristics that profoundly influence its reactivity, stability, and biological activity. This document details its structural and spectroscopic data, physical properties, and reactivity profile, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Molecular Identity and Structural Characteristics

This compound is a substituted pyridine derivative where the hydrogen atoms at positions 2 and 3 are replaced by a trifluoromethyl group and a fluorine atom, respectively. This substitution pattern is critical to its utility as a chemical building block. The trifluoromethyl group acts as a strong electron-withdrawing group through inductive effects, while the fluorine atom also contributes to the electronic landscape of the aromatic ring.

Key Identifiers:

-

Chemical Name: this compound

-

CAS Number: 886510-21-0[1]

-

Molecular Formula: C₆H₃F₄N[1]

-

InChI Key: OQNWCFXTGANWQI-UHFFFAOYSA-N[1]

-

Canonical SMILES: FC1=C(C(=CC=N1)F)F[1]

The presence of the trifluoromethyl group, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3]

Physicochemical Properties

The physical properties of this compound are a direct consequence of its fluorinated structure. It exists as a liquid at standard temperature and pressure.[1]

| Property | Value | Source |

| Physical Form | Liquid | [1] |

| Density | 1.384 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.409 | [1] |

| Flash Point | 47.8 °C (118.0 °F) | [1] |

| Boiling Point | Not explicitly available, but related isomers like 2-Fluoro-3-(trifluoromethyl)pyridine boil at 134-137 °C.[4] | N/A |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

-

¹⁹F NMR: This is often the most informative NMR experiment for fluorinated compounds. We expect two distinct signals: one for the single fluorine atom attached to the pyridine ring and another for the trifluoromethyl group.

-

The CF₃ group will appear as a singlet. Based on related compounds like 2-(trifluoromethyl)pyridine, this signal is expected in the range of -60 to -70 ppm relative to a CFCl₃ standard.[5][6]

-

The single fluorine atom (C-F) will likely appear as a multiplet due to coupling with the adjacent protons on the pyridine ring.

-

-

¹H NMR: The proton spectrum will show signals corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents, generally shifting them downfield compared to unsubstituted pyridine. The coupling patterns (doublets, triplets, or multiplets) will be complex due to H-H and H-F coupling.

-

¹³C NMR: The carbon spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbons directly bonded to fluorine (C-F and C-CF₃) will exhibit characteristic splitting due to C-F coupling. The CF₃ carbon will appear as a quartet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule.[7]

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | C=C and C=N ring stretching vibrations |

| 1350-1100 | Strong C-F stretching vibrations (from both F and CF₃ groups) |

| Below 1000 | Aromatic C-H out-of-plane bending |

The C-F stretching region is particularly diagnostic, typically showing very strong absorption bands.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₆H₃F₄N (165.0202 g/mol ).[2]

-

Fragmentation: Fluorinated compounds often exhibit characteristic fragmentation patterns.[9] Common fragmentation pathways for this molecule would likely involve the loss of a fluorine atom or the entire trifluoromethyl group. The stability of the pyridine ring means the ring structure itself is often preserved in major fragments.

Experimental Workflow: Compound Characterization

The following diagram and protocol outline a self-validating workflow for the comprehensive characterization of a fluorinated pyridine derivative like this compound upon synthesis or acquisition.

Caption: A logical workflow for the comprehensive characterization of a novel pyridine derivative.

Protocol: NMR Sample Preparation and Analysis

This protocol describes a standard operating procedure for obtaining high-quality NMR data, a critical step in the characterization workflow.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free from water and other impurities.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Gently vortex the vial until the sample is fully dissolved.

-

-

Transfer to NMR Tube:

-

Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.

-

Ensure the solution height in the tube is sufficient for the spectrometer's probe (typically ~4 cm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H, ¹⁹F, and ¹³C spectra using standard instrument parameters. For the ¹³C spectrum, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).

-

Integrate the signals in the ¹H spectrum and pick the peaks in all spectra.

-

Reactivity, Stability, and Applications

The combination of a fluorine atom and a trifluoromethyl group makes the pyridine ring electron-deficient. This has several important consequences:

-

Reactivity: The electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at positions ortho and para to the electron-withdrawing groups. This reactivity is a cornerstone of its utility as a synthetic intermediate.

-

Stability: The compound is relatively stable under standard laboratory conditions but should be stored under an inert atmosphere.[4] The strong carbon-fluorine bonds contribute to its overall thermal and chemical stability.

-

Applications: Trifluoromethylpyridine (TFMP) derivatives are crucial intermediates in the synthesis of numerous active ingredients for the agrochemical and pharmaceutical sectors.[10][11][12][13] The unique physicochemical properties imparted by the fluorine moieties are key to the biological activities of the final products.[10][12] For instance, related fluorinated pyridines are used in the synthesis of fungicides, herbicides, and insecticides, as well as pharmaceutical agents for treating hypertension and viral diseases.[11][14]

Conclusion

This compound is a specialized chemical building block whose value lies in the unique physicochemical properties conferred by its dual fluorine-containing substituents. A thorough understanding of its spectral characteristics, physical properties, and reactivity profile is essential for its effective use in the synthesis of complex, high-value molecules in drug discovery and crop protection. The analytical workflows and data presented in this guide serve as a foundational resource for scientists and researchers working with this and related fluorinated heterocycles.

References

-

J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

-

PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296. PubChem. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for. The Royal Society of Chemistry. Available from: [Link]

- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Google Patents.

-

PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. PubChem. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available from: [Link]

-

3-Fluoro-2-hydroxy-4-(trifluoromethyl)pyridine. Available from: [Link]

-

ACS Publications. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters. ACS Publications. Available from: [Link]

-

Mass spectra of fluorocarbons. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. ResearchGate. Available from: [Link]

-

Chemical Science (RSC Publishing). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). Available from: [Link]

-

Huimeng Bio-tech. 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). Huimeng Bio-tech. Available from: [Link]

-

SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Oakwood Chemical. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Oakwood Chemical. Available from: [Link]

-

SpectraBase. 2-Fluoro-5-trifluoromethyl-pyridine - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

-

SpectraBase. 2,3-Difluoro-5-(trifluoromethyl)pyridine - Optional[ATR-IR] - Spectrum. SpectraBase. Available from: [Link]

-

Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR). Polymer Chemistry Characterization Lab. Available from: [Link]

-

Unlocking Innovation: The Role of 2-Fluoro-3-Trifluoromethylpyridine in Modern Chemistry. Available from: [Link]

-

PubChem. 2-Fluoro-3-hydroxy-5-(trifluoromethyl)pyridine | C6H3F4NO | CID 118704280. PubChem. Available from: [Link]

Sources

- 1. 3-氟代-2-(三氟代甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. 65753-52-8 CAS MSDS (2-Fluoro-3-trifluoromethylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. researchgate.net [researchgate.net]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)pyridine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical development. While commercially available, detailed synthetic and characterization data for this specific isomer remains sparse in peer-reviewed literature. Therefore, this document synthesizes information on the broader class of trifluoromethylpyridines (TFMPs) to present a robust guide to its core properties, expected analytical signatures, and chemical reactivity. We will explore its physicochemical characteristics, safety and handling protocols, logical synthetic strategies, and the critical role of its structural motifs in modern chemical design. This guide is intended to serve as a foundational resource for researchers, providing both established data and field-proven insights into the practical application of this valuable chemical building block.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and agrochemical design, present in numerous market-approved products. The strategic incorporation of fluorine atoms into this heterocycle has become a leading strategy for modulating molecular properties to enhance efficacy and safety. The trifluoromethyl (-CF₃) group, in particular, is a powerful bioisostere for other chemical moieties and is known to significantly impact:

-

Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

-

Binding Affinity: The high electronegativity and unique steric profile of the -CF₃ group can lead to enhanced binding interactions with target proteins.

-

Lipophilicity: The -CF₃ group generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.

-

Basicity: As a potent electron-withdrawing group, the -CF₃ substituent lowers the pKa of the pyridine nitrogen, reducing its basicity and potentially altering its pharmacokinetic profile.

This compound combines the influence of a ring-bound fluorine atom with an adjacent trifluoromethyl group, creating a unique electronic and steric environment. This guide provides the core knowledge base required to effectively utilize this reagent in research and development.

Core Molecular and Physicochemical Properties

Precise knowledge of a compound's physical properties is fundamental to its application in experimental chemistry, from reaction setup to purification and formulation.

Molecular Identity

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₄N | [1] |

| Molecular Weight | 165.09 g/mol | [1] |

| CAS Number | 886510-21-0 | [1] |

| Canonical SMILES | C1=CC(=C(N=C1)F)C(F)(F)F | [1] |

| InChI Key | OQNWCFXTGANWQI-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Liquid | [1] |

| Density | 1.384 g/mL at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.409 | [1] |

| Flash Point | 47.8 °C (118.0 °F) | [1] |

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Classification

According to supplier safety data, this compound is classified as:

-

Flammable Liquid (Category 3) [1]

-

Acute Toxicity, Oral (Category 3) [1]

-

Skin Irritant (Category 2) [1]

-

Eye Irritant (Category 2) [1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1]

Recommended Handling Protocol

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard flame-retardant lab coat is required.

-

-

Fire Safety: Keep away from open flames, sparks, and hot surfaces. Ensure a Class B fire extinguisher is accessible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Synthesis and Manufacturing Landscape

Representative Synthetic Approach: Photoredox-Mediated Annulation

A plausible and modern approach involves the assembly of the 3-fluoropyridine ring from simpler, readily available ketone precursors. This strategy, adapted from literature on analogous systems, offers a versatile route to complex pyridine structures.[4]

Experimental Protocol (Representative)

Objective: To synthesize this compound via a one-pot photoredox coupling and condensation reaction.

Step 1: Photoredox Coupling

-

To an oven-dried Schlenk tube, add the α,α-difluoro-β-iodo-trifluoromethyl ketone precursor (1.0 equiv), the corresponding silyl enol ether (1.2 equiv), and fac-Ir(ppy)₃ (1.5 mol%).

-

Seal the tube with a septum and purge with dry nitrogen for 10 minutes.

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration of the limiting reagent.

-

Stir the mixture at room temperature under irradiation with a blue LED lamp (λ ≈ 450 nm) for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.

Step 2: One-Pot Condensation

-

Once the coupling is complete, turn off the light source.

-

Add ammonium acetate (5.0 equiv) to the reaction mixture.

-

Seal the tube and heat the mixture in an oil bath at 120 °C for 3 hours.

-

Cool the reaction to room temperature.

Step 3: Workup and Purification

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Causality Note: The choice of a photoredox-mediated pathway is based on its mild reaction conditions and high functional group tolerance, which is superior to traditional high-temperature cyclocondensations. The one-pot condensation is a self-validating system; successful formation of the 1,4-dicarbonyl intermediate in the first step directly enables the subsequent pyridine ring formation upon addition of an ammonia source.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the pyridine nitrogen and the C2-trifluoromethyl group.

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is electron-deficient and thus activated towards nucleophilic attack.

-

Regioselectivity: SₙAr reactions on pyridines are fastest at the C2 and C4 positions due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

-

Leaving Group: While fluorine is a highly effective leaving group in SₙAr reactions (often better than chlorine), the C3-position is significantly less activated than the C2 or C4 positions.[4] Therefore, direct substitution of the C3-fluorine is expected to be challenging and require harsh conditions or specific activation.

-

Utility: If other leaving groups (e.g., a chlorine at C6) were present, the molecule would be an excellent substrate for regioselective SₙAr reactions with nucleophiles like amines, alcohols, or thiols.

C-H Functionalization

The electron-deficient nature of the ring makes the remaining C-H bonds (at C4, C5, and C6) susceptible to deprotonation by strong bases, creating opportunities for functionalization via organometallic intermediates.[5] This allows for the introduction of a wide range of substituents, such as carboxyl, silyl, or aryl groups.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of fluorinated heterocycles.[1]

Chromatographic Methods (Purity Assessment)

Protocol 1: GC-MS for Volatile Impurity Profiling

-

Rationale: GC-MS is ideal for identifying and semi-quantifying volatile starting materials, byproducts, and residual solvents.

-

System: Agilent 7890B GC with 5977A MS (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program: 60 °C (2 min hold), then ramp at 10 °C/min to 280 °C.[6]

-

MS Detection: Electron Ionization (EI) at 70 eV.

-

Expected Result: A primary peak for the product with a specific retention time. The mass spectrum should show a molecular ion (M⁺) at m/z = 165, with characteristic fragmentation patterns such as the loss of F, HF, or CF₃.

Protocol 2: RP-HPLC for Non-Volatile Purity and Quantification

-

Rationale: Reverse-phase HPLC with UV detection is the gold standard for purity assessment of final products.

-

System: HPLC with UV-Vis or Diode Array Detector (DAD).

-

Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).[7]

-

Mobile Phase: Gradient elution using A: Water (0.1% TFA) and B: Acetonitrile (0.1% TFA).[7]

-

Detection: UV at 254 nm.

-

Data Analysis: Purity is calculated as the area percentage of the main product peak relative to the total peak area.[7]

Spectroscopic Methods (Structural Elucidation)

Expected Spectroscopic Signatures: While published spectra for this specific isomer are not available, its features can be confidently predicted based on established principles of NMR spectroscopy for fluorinated compounds.[8][9][10][11]

-

¹⁹F NMR: This is the most informative technique.

-

Expected Signals: Two distinct signals are expected: one for the C3-F and one for the C2-CF₃ group.

-

Chemical Shift: The C3-F signal would appear in the typical aromatic C-F region, while the -CF₃ signal would be upfield.

-

Coupling: The two fluorine environments would likely exhibit a ⁴J(F,F) coupling constant. Each signal would also be split by the aromatic protons, providing crucial connectivity information.

-

-

¹H NMR:

-

Expected Signals: Three signals for the three aromatic protons on the pyridine ring.

-

Splitting Patterns: The signals would appear as complex multiplets (e.g., doublet of doublets, triplet of doublets) due to both H-H and H-F couplings over multiple bonds.

-

-

¹³C NMR:

-

Expected Signals: Six signals for the aromatic carbons.

-

Coupling: Each carbon signal will be split by the fluorine atoms to which it is bonded (¹J(C,F)) and through two or three bonds (²J(C,F), ³J(C,F)). The C-F coupling constants are typically large and highly diagnostic. The C2 and C3 signals will show large one-bond couplings, while the C2-CF₃ carbon will appear as a quartet due to coupling with the three equivalent fluorine atoms.

-

Conclusion and Future Outlook

This compound represents a synthetically valuable building block that leverages the powerful effects of fluorine chemistry. Its unique substitution pattern—combining a strongly deactivating -CF₃ group with a less reactive C3-fluorine—presents both challenges and opportunities for the synthetic chemist. While direct SₙAr at the C3 position is likely difficult, the overall electron-deficient nature of the ring makes it a prime candidate for C-H functionalization or as a scaffold for more complex derivatives. The analytical protocols and predicted spectroscopic characteristics outlined in this guide provide a robust framework for researchers to confidently handle, synthesize, and characterize this compound and its analogs. As the demand for novel, high-performance agrochemicals and pharmaceuticals continues to grow, the strategic use of highly functionalized building blocks like this compound will undoubtedly play a crucial role in future discoveries.

References

-

ResearchGate. (2005). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154–171. Available from: [Link]

-

J-Stage. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Retrieved from [Link]

-

Togni, A., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7074-7079. Available from: [Link]

-

Angell, P. A., et al. (2018). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 3(11), 15849-15856. Available from: [Link]

-

Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries. Journal of Combinatorial Chemistry, 2(1), 24-29. Available from: [Link]

-

Bradiaková, I., et al. (2009). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Chemical Papers, 63, 586-591. Available from: [Link]

-

Shestopalov, A. M., et al. (2000). Preparation of Trifluoromethylpyridine Libraries. ACS Combinatorial Science, 2(1), 24-29. Available from: [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. (2006). Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization. ResearchGate. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]

-

Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13545-13554. Available from: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved January 12, 2026, from [Link]

-

Fiehn, O., et al. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1–30.4.32. Available from: [Link]

-

National Center for Biotechnology Information. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-(trifluoromethyl)pyridine

The structural complexity and the presence of multiple fluorine environments in 3-Fluoro-2-(trifluoromethyl)pyridine make a multi-technique spectroscopic approach essential for unambiguous identification and quality control. This guide will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both theoretical interpretation and practical, field-proven insights into the experimental choices and data analysis.

Molecular Structure and Spectroscopic Overview

The unique arrangement of a fluorine atom and a trifluoromethyl group on the pyridine ring dictates a distinct spectroscopic fingerprint. Understanding the interplay of their electronic effects is paramount to interpreting the resulting spectra.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive dataset for analysis.

Experimental Protocol: NMR Data Acquisition

The following is a robust, self-validating protocol for acquiring high-quality NMR data for fluorinated pyridines.

Workflow for NMR Analysis

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Analysis

The ¹H NMR spectrum will show three distinct signals corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the fluorine and trifluoromethyl groups will shift these protons downfield compared to unsubstituted pyridine.

-

H-6: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom. It should appear as a doublet of doublets (dd) or a multiplet due to coupling with H-5 and potentially a smaller long-range coupling to H-4.

-

H-4: This proton will likely be a doublet of doublets of doublets (ddd) due to coupling with H-5, H-6, and the fluorine at C-3.

-

H-5: Expected to be a multiplet, coupled to both H-4 and H-6.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.5 - 8.7 | ddd | J(H6-H5) ≈ 4-5 Hz, J(H6-H4) ≈ 1.5-2 Hz, J(H6-F3) ≈ 1-2 Hz |

| H-4 | 7.9 - 8.1 | ddd | J(H4-H5) ≈ 8-9 Hz, J(H4-F3) ≈ 5-7 Hz, J(H4-H6) ≈ 1.5-2 Hz |

| H-5 | 7.4 - 7.6 | m | J(H5-H4) ≈ 8-9 Hz, J(H5-H6) ≈ 4-5 Hz |

Note: Predictions are based on data from analogous compounds such as 3-chloro-2-(trifluoromethyl)pyridine.[1]

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will display six signals. The chemical shifts are significantly influenced by the attached fluorine and trifluoromethyl groups, and C-F coupling will be observed.

-

C-2 & C-3: These carbons, directly bonded to the fluorine substituents, will show large one-bond (¹JCF) and two-bond (²JCF) couplings, respectively. Their signals will appear as complex multiplets or quartets due to coupling with the fluorine atoms.

-

CF₃ Carbon: This signal will be a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of around 270-275 Hz.[2]

-

C-4, C-5, C-6: These carbons will also exhibit smaller long-range C-F couplings.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | 145 - 150 | qd | ¹J(C2-F) ≈ 30-35 Hz, ²J(C2-F3) ≈ 20-25 Hz |

| C-3 | 155 - 160 (d) | d | ¹J(C3-F3) ≈ 240-250 Hz |

| C-4 | 138 - 142 | d | ²J(C4-F3) ≈ 15-20 Hz |

| C-5 | 125 - 128 | s or small d | ⁴J(C5-F) ≈ 1-3 Hz |

| C-6 | 120 - 123 | d | ³J(C6-F3) ≈ 3-5 Hz |

| CF₃ | 120 - 124 | q | ¹J(C-F) ≈ 270-275 Hz |

Note: Predictions are based on established principles of C-F coupling and data from related fluorinated pyridines.[1]

¹⁹F NMR Analysis

¹⁹F NMR is particularly informative for this molecule, as it directly probes the fluorine environments. Two distinct signals are expected. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap.[3][4]

-

-CF₃ Group: This will appear as a singlet or a very finely split multiplet (due to long-range coupling with ring protons and the other fluorine) in the typical range for an aromatic trifluoromethyl group. Based on data for 2-fluoro-4-(trifluoromethyl)pyridine, a chemical shift around -65 ppm is anticipated.[2]

-

C-3 Fluorine: This single fluorine atom will likely appear as a multiplet due to coupling with the nearby protons (H-4) and potentially the trifluoromethyl group. Its chemical shift will be in the characteristic range for aromatic C-F bonds.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -65 to -68 | s or narrow m |

| F-3 | -80 to -100 | m |

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. The prediction for the CF₃ group is based on the isomer 2-fluoro-4-(trifluoromethyl)pyridine.[2]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by vibrations associated with the aromatic ring and the carbon-fluorine bonds.

Experimental Protocol: ATR-IR Spectroscopy

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Acquire a background spectrum.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol).

Interpretation of Key IR Absorptions

The IR spectrum will provide clear evidence for the fluorinated pyridine structure.

-

C-F Stretching: Strong absorption bands associated with C-F stretching are expected. The C-F bond of the trifluoromethyl group typically appears in the 1350-1120 cm⁻¹ region. The aromatic C-F stretch is expected around 1250-1150 cm⁻¹.

-

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will produce a series of sharp bands in the 1600-1400 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1610 - 1580 | Aromatic C=C/C=N Stretch | Medium-Strong |

| 1480 - 1420 | Aromatic C=C/C=N Stretch | Medium-Strong |

| 1350 - 1120 | C-F Stretch (CF₃) | Strong, Complex |

| 1250 - 1150 | Aromatic C-F Stretch | Strong |

Note: Predictions are based on data from 3-fluoropyridine and general knowledge of C-F vibrational modes.[5][6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) MS

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

Interpretation of the Mass Spectrum

The molecular formula C₆H₃F₄N gives an exact mass of approximately 165.02 Da.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 165. For many highly fluorinated compounds, the molecular ion peak can be of low intensity.

-

Key Fragments: The fragmentation will be driven by the stability of the resulting ions. Common losses include:

-

[M-F]⁺ (m/z = 146): Loss of a fluorine atom.

-

[M-CF₃]⁺ (m/z = 96): Loss of the trifluoromethyl radical, which would be a significant fragmentation pathway.

-

[CF₃]⁺ (m/z = 69): The trifluoromethyl cation is a stable and commonly observed fragment in the mass spectra of compounds containing this group.

-

Loss of HCN from the pyridine ring fragments is also possible.

-

Data from the closely related isomer 2-fluoro-4-(trifluoromethyl)pyridine shows a molecular ion at m/z = 165.1, confirming the expected mass.[2] The mass spectrum of 3-(trifluoromethyl)pyridine also provides a useful comparison for fragmentation patterns.[7]

Conclusion

The comprehensive spectroscopic analysis of this compound, elucidated through a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, provides a detailed and self-consistent dataset for its unequivocal identification. The predicted data, grounded in the analysis of structurally related compounds and fundamental spectroscopic principles, offers a reliable framework for researchers. The characteristic downfield shifts in the ¹H NMR, the significant C-F couplings in the ¹³C NMR, the two distinct signals in the ¹⁹F NMR, the strong C-F stretching bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively form a unique fingerprint for this valuable chemical entity. This guide serves as a foundational resource for scientists engaged in the synthesis, quality control, and application of this and other complex fluorinated heterocycles.

References

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl Halides". Accessed January 12, 2026. Available from: [Link]

-

Supporting Information for "Pd-Catalyzed C–H Functionalization of Pyridines with Aryl Triflates". Accessed January 12, 2026. Available from: [Link]

-

PubChem Compound Summary for CID 2783296, 2-Fluoro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Accessed January 12, 2026. Available from: [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. Accessed January 12, 2026. Available from: [Link]

-

NIST Chemistry WebBook, SRD 69: Pyridine, 3-(trifluoromethyl)-. National Institute of Standards and Technology. Accessed January 12, 2026. Available from: [Link]

-

NIST Chemistry WebBook, SRD 69: Pyridine, 3-fluoro-. National Institute of Standards and Technology. Accessed January 12, 2026. Available from: [Link]

-

3-Fluoro-2-hydroxy-4-(trifluoromethyl)pyridine Product Page. Anichem. Accessed January 12, 2026. Available from: [Link]

-

NIST Chemistry WebBook, SRD 69: Pyridine, 3-(trifluoromethyl)- Gas phase ion energetics data. National Institute of Standards and Technology. Accessed January 12, 2026. Available from: [Link]

-

SpectraBase. 3-FLUORO-2-IODOPYRIDINE 13C NMR. Wiley-VCH GmbH. Accessed January 12, 2026. Available from: [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. Accessed January 12, 2026. Available from: [Link]

-

Fluorine NMR. University of California, Davis. Accessed January 12, 2026. Available from: [Link]

-

19Flourine NMR. University of Ottawa. Accessed January 12, 2026. Available from: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Accessed January 12, 2026. Available from: [Link]

-

Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. Accessed January 12, 2026. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Discovery of Trifluoromethylpyridines

Foreword: The Pyridine Ring and the Power of Fluorine

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of pharmaceuticals and agrochemicals.[1][2][3][4] The strategic functionalization of this heterocycle is a critical endeavor in the quest for novel, effective, and safe chemical entities. Among the myriad of possible substituents, the trifluoromethyl (CF3) group stands out for its profound and often beneficial impact on the physicochemical and biological properties of the parent molecule.[5][6][7][8]

This technical guide provides an in-depth exploration of the synthesis and discovery of trifluoromethylpyridines. We will delve into the fundamental reasons for the CF3 group's importance, dissect the key synthetic strategies for its installation onto the pyridine ring, and provide practical, field-proven insights into experimental choices and protocols. Our aim is to equip you with the knowledge to confidently navigate this exciting and rapidly evolving area of medicinal and process chemistry.

Part 1: The Trifluoromethyl Group: A Paradigm Shift in Pyridine Chemistry

The introduction of a trifluoromethyl group can dramatically alter a molecule's properties, often in ways that are highly advantageous for drug discovery.[8][9] This is not merely an increase in molecular weight; it is a strategic modification that influences everything from metabolic stability to target binding affinity.

Physicochemical Properties and Their Impact on Bioactivity

The trifluoromethyl group is a potent modulator of a molecule's electronic and lipophilic character.[5][7]

-

Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the CF3 group a powerful electron-withdrawing substituent.[2][5][7] This can significantly lower the pKa of nearby basic groups, such as the pyridine nitrogen, altering its ionization state at physiological pH. This modulation can be critical for optimizing interactions with biological targets and improving cell permeability.

-

Increased Lipophilicity: The CF3 group is more lipophilic than a methyl group, with a Hansch π value of +0.88.[5] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a crucial factor for bioavailability.[8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidative metabolism at that position, thereby increasing the drug's half-life and reducing the potential for the formation of reactive metabolites.[5][7]

-

Conformational Effects: The steric bulk of the CF3 group, while compact, can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.

The Trifluoromethylpyridine Moiety in Modern Drug Discovery and Agrochemicals

The unique combination of properties imparted by the CF3 group has led to the widespread incorporation of trifluoromethylpyridines in a multitude of successful commercial products.

-

Pharmaceuticals: A significant number of FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in modern medicine.[6] Examples include the antidepressant fluoxetine and the anti-inflammatory celecoxib.[6][7] Trifluoromethylpyridines are key structural motifs in numerous drug candidates currently in clinical trials.[1][2][4]

-

Agrochemicals: In the crop protection industry, over 50% of pesticides launched in the last two decades are fluorinated, with a substantial portion containing a trifluoromethyl group.[1][2] The first herbicide to feature a trifluoromethylpyridine substructure was fluazifop-butyl.[1][3] Other notable examples include the insecticide sulfoxaflor and the fungicide fluopyram.[3][7]

The prevalence of this structural motif underscores the necessity for robust and versatile synthetic methods to access a diverse range of trifluoromethylpyridine isomers.

Part 2: Synthetic Strategies for Trifluoromethylpyridines: From Classical to Contemporary

The methods for synthesizing trifluoromethylpyridines can be broadly categorized into two main approaches: classical methods that rely on pre-functionalized starting materials, and modern methods that achieve direct C-H trifluoromethylation.

Classical Approaches: Building from Pre-functionalized Scaffolds

These traditional methods have been the workhorses of industrial production for many years.

One of the earliest and still widely used industrial methods involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange reaction with a fluoride source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3), to yield the desired trifluoromethylpyridine.[2][10]

-

Causality of Experimental Choice: This method is often favored for large-scale synthesis due to the relatively low cost of the starting materials. The choice of fluorinating agent and reaction conditions (temperature, pressure, catalyst) is critical for achieving high yields and minimizing the formation of partially fluorinated byproducts.[10] For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several crop protection products, can be achieved through the vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine.[1][2]

An alternative strategy is to construct the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][3][11] This approach offers excellent control over the regiochemistry of the final product.

-

Common Building Blocks: Key trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[4]

-

Cyclocondensation Reactions: These building blocks can undergo cyclocondensation reactions with other components to form the pyridine ring. For example, the synthesis of dithiopyr and thiazopyr involves the cyclocondensation of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate.[1]

Modern Methods: Direct C-H Trifluoromethylation

The direct trifluoromethylation of C-H bonds on the pyridine ring represents a more atom-economical and efficient approach, avoiding the need for pre-functionalization.[12][13][14] These methods have seen rapid development in recent years and are broadly classified by their reaction mechanism.

The choice of trifluoromethylating reagent and reaction conditions dictates the operative mechanistic pathway.

-

Radical Trifluoromethylation: This is the most common pathway for direct C-H functionalization. A trifluoromethyl radical (•CF3) is generated in situ and adds to the electron-deficient pyridine ring. However, controlling regioselectivity can be challenging due to the high reactivity of the radical species, often leading to a mixture of isomers.[12][15]

-

Nucleophilic Trifluoromethylation: This approach requires activation of the pyridine ring to make it susceptible to attack by a nucleophilic trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF3).[6][16] Activation can be achieved by forming pyridine N-oxides or N-pyridinium salts.[16]

-

Electrophilic Trifluoromethylation: This pathway involves the reaction of an electron-rich pyridine derivative with an electrophilic trifluoromethylating reagent. This method is particularly useful for pyridines bearing electron-donating groups.

Achieving regioselectivity in the direct trifluoromethylation of pyridines is a significant challenge and an area of active research.

-

C2- and C4-Trifluoromethylation: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack at the C2 and C4 positions. Methods have been developed that exploit this inherent reactivity, often through the use of activating groups on the nitrogen atom.[15] A highly efficient and regioselective direct C2-H trifluoromethylation has been developed using an N-methylpyridine quaternary ammonium activation strategy.[12][16]

-

C3-Trifluoromethylation: The C3 position is the most challenging to functionalize directly. Recent breakthroughs have enabled 3-position-selective C-H trifluoromethylation through the nucleophilic activation of pyridine and quinoline derivatives via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating reagent.[12][15][17][18]

Diagram: General Strategies for Trifluoromethylpyridine Synthesis

Caption: Overview of classical and modern synthetic routes to trifluoromethylpyridines.

Part 3: The Chemist's Toolkit: A Guide to Trifluoromethylating Reagents

A diverse array of reagents has been developed for the introduction of the trifluoromethyl group, each with its own advantages, limitations, and mechanistic nuances.[6][9]

Electrophilic Reagents: The "CF3+" Source

These reagents are designed to deliver an electrophilic trifluoromethyl group and are particularly effective for the trifluoromethylation of nucleophiles.[19]

-

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[20][21][22] They are powerful and thermally stable electrophilic trifluoromethylating agents.[20] Newer generations of Umemoto's reagents have been developed with enhanced reactivity and more practical, one-pot syntheses.[22][23] They are effective for the trifluoromethylation of a wide range of substrates, including arenes, alkenes, and terminal alkynes.[24]

-

Togni's Reagents: These are hypervalent iodine compounds, with Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) being the most common.[25][26] They are used for the direct electrophilic trifluoromethylation of various nucleophiles, including phenols, alcohols, and alkenes (often under copper catalysis).[25][27] It is important to note that Togni's Reagent II can be metastable and may decompose exothermically, requiring careful handling.[25][26] Recent research has focused on transition-metal-free activation methods for Togni's reagents.[28]

Nucleophilic Reagents: The "CF3-" Source

These reagents provide a nucleophilic trifluoromethyl anion or its equivalent.

-

Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane is a widely used source of the trifluoromethyl nucleophile. It is often used in conjunction with a fluoride source to generate the active trifluoromethyl anion. It has been successfully employed in the nucleophilic trifluoromethylation of pyridine N-oxides.[16]

Radical Reagents: The "•CF3" Source

These reagents generate a trifluoromethyl radical, which can then participate in C-H functionalization reactions.

-

Langlois' Reagent (CF3SO2Na): Sodium trifluoromethanesulfinate is an inexpensive, stable, and versatile reagent for radical trifluoromethylation.[29][30][31][32] It generates the trifluoromethyl radical under oxidative conditions.[29][30] This reagent has a broad substrate scope and can be used for the trifluoromethylation of arenes and heteroarenes.[29][32][33]

-

Baran's Protocol: Phil Baran and coworkers have developed protocols for the innate C-H trifluoromethylation of heterocycles using readily available and inexpensive trifluoromethyl sources, often in the presence of an oxidant.

Comparison of Trifluoromethylating Reagent Types

| Reagent Type | Common Examples | Mechanistic Role | Typical Substrates | Key Advantages | Key Considerations |

| Electrophilic | Umemoto's Reagents, Togni's Reagents | "CF3+" source | Nucleophiles (phenols, anilines, β-ketoesters, alkenes) | High reactivity, good for electron-rich substrates.[19][34] | Can be expensive, some have stability issues.[25][26] |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | "CF3-" source | Electrophiles (aldehydes, ketones, imines, activated heterocycles) | Well-established reactivity, good for electron-poor substrates. | Often requires an activator (e.g., fluoride). |

| Radical | Langlois' Reagent (CF3SO2Na) | "•CF3" source | Arenes, heterocycles, alkenes | Inexpensive, versatile, broad substrate scope.[29][31] | Regioselectivity can be a challenge.[12][15] |

Part 4: Experimental Protocols and Methodologies

To bridge the gap between theory and practice, this section provides detailed, step-by-step methodologies for key trifluoromethylation reactions. These protocols are intended as a starting point for adaptation and optimization in your own laboratory.

Protocol for Regioselective C2-H Trifluoromethylation of a Pyridine Derivative via N-Methylpyridinium Salt Activation[16]

This protocol describes a highly regioselective direct C-H trifluoromethylation of a pyridine at the C2 position.

Workflow Diagram:

Caption: Workflow for C2-H trifluoromethylation of a pyridine derivative.

Step-by-Step Methodology:

-

Formation of the N-Methylpyridinium Iodide Salt:

-

To a solution of the substituted pyridine (1.0 mmol) in a suitable solvent (e.g., acetone or acetonitrile), add methyl iodide (1.2 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

The N-methylpyridinium iodide salt will often precipitate from the solution. Isolate the salt by filtration, wash with a cold solvent, and dry under vacuum.

-

-

C-H Trifluoromethylation:

-

In a sealed reaction vessel, combine the N-methylpyridinium iodide salt (0.5 mmol), trifluoroacetic acid (TFA, 1.0 mmol), and silver carbonate (Ag2CO3, 0.75 mmol).

-

Add N,N-dimethylformamide (DMF, 2.0 mL).

-

Seal the vessel and heat the reaction mixture at 150 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylpyridine derivative.

-

Self-Validating System: The high regioselectivity of this reaction is a key validation point. Analysis of the crude reaction mixture by 1H NMR and 19F NMR should show a single major trifluoromethylated product. The absence of other regioisomers confirms the directing effect of the N-methylpyridinium group.

Protocol for C3-H Trifluoromethylation of a Pyridine Derivative via Hydrosilylation and Electrophilic Trifluoromethylation[15][17]

This protocol outlines a method for the challenging C3-selective trifluoromethylation of pyridines.

Workflow Diagram:

Caption: Workflow for C3-H trifluoromethylation of a pyridine derivative.

Step-by-Step Methodology:

-

Hydrosilylation:

-

To a solution of the pyridine derivative (0.5 mmol) in 1,2-dichloroethane (1.0 mL) in a glovebox, add tris(pentafluorophenyl)borane (B(C6F5)3, 0.025 mmol).

-

Add methylphenylsilane (0.75 mmol) to the mixture.

-

Seal the reaction vessel and heat at 65 °C for 1 hour.

-

-

Electrophilic Trifluoromethylation and Oxidation:

-

Cool the reaction mixture to 0 °C.

-

Add Togni Reagent I (0.75 mmol) to the solution of the hydrosilylated intermediate.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.75 mmol) and stir at room temperature for an additional 30 minutes.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-trifluoromethylpyridine derivative.

-

Self-Validating System: The success of this protocol is validated by the high regioselectivity for the C3 position. Characterization of the final product by NMR (1H, 13C, 19F) and mass spectrometry will confirm the structure and the position of the trifluoromethyl group.

Part 5: Future Perspectives and Challenges

The field of trifluoromethylpyridine synthesis continues to evolve, driven by the persistent demand for novel fluorinated compounds in the life sciences.

-

Sustainability and Green Chemistry: A major focus for the future will be the development of more sustainable and environmentally friendly synthetic methods. This includes the use of earth-abundant metal catalysts, minimizing the use of hazardous reagents, and developing processes that can be run in greener solvents.

-

Late-Stage Functionalization: The ability to introduce a trifluoromethyl group at a late stage in a synthetic sequence is highly desirable in drug discovery, as it allows for the rapid generation of analogs from a common advanced intermediate. The development of new methods with broad functional group tolerance will be crucial in this regard.

-

Novel Reagents and Catalysts: The discovery and development of new trifluoromethylating reagents and catalytic systems will continue to push the boundaries of what is possible in trifluoromethylpyridine synthesis. This includes reagents with improved reactivity, selectivity, and safety profiles.

The synthesis and discovery of trifluoromethylpyridines is a vibrant and impactful area of chemical research. By understanding the fundamental principles that govern the properties of these compounds and mastering the synthetic tools available for their construction, researchers can continue to unlock new opportunities in the development of next-generation pharmaceuticals and agrochemicals.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][5]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link][1]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link][6]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link][12]

-

Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link][15]

-

Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications (RSC Publishing). [Link][13]

-

Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry. [Link][9]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-